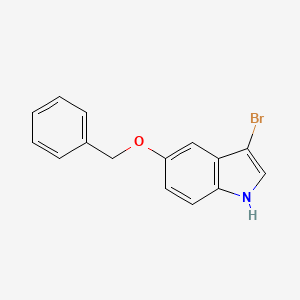

5-(Benzyloxy)-3-bromo-1H-indole

Vue d'ensemble

Description

5-(Benzyloxy)-3-bromo-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The presence of a benzyloxy group at the 5-position and a bromine atom at the 3-position of the indole ring makes this compound unique and of interest in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-3-bromo-1H-indole typically involves the following steps:

Bromination of Indole: The starting material, indole, undergoes bromination at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

Benzyloxy Substitution: The 3-bromoindole is then subjected to a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as potassium carbonate or sodium hydride to introduce the benzyloxy group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at C3 Bromine

The bromine atom at C3 serves as a leaving group, enabling nucleophilic substitution under various conditions.

Key Reactions:

-

Amination : Treatment with primary or secondary amines in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) yields C3-aminated derivatives. For example:

Typical conditions: Toluene, 80–100°C, 12–24 hours1.

-

Alkoxylation : Reaction with alkoxides (e.g., NaOEt) in polar aprotic solvents (e.g., DMF) replaces bromine with alkoxy groups2.

Table: Substitution Reactions and Yields

| Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | Pd(OAc)₂, Xantphos, K₃PO₄ | 3-(Piperidin-1-yl)-5-benzyloxyindole | 78% | |

| Methanol | CuI, 1,10-phenanthroline | 3-Methoxy-5-benzyloxyindole | 65% |

Cross-Coupling Reactions

The C3 bromine participates in palladium- or copper-catalyzed coupling reactions to form carbon–carbon or carbon–heteroatom bonds.

Major Coupling Pathways:

-

Suzuki–Miyaura Coupling : Reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives. For example:

Reported yields: 70–85%3.

-

Buchwald–Hartwig Amination : Coupling with aryl amines generates C3-arylamino derivatives in high yields (80–90%)1.

Table: Coupling Reactions with Boronic Acids

| Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 3-Phenyl-5-benzyloxyindole | 82% | |

| 4-Methoxyphenyl | PdCl₂(dppf), Cs₂CO₃ | 3-(4-Methoxyphenyl) derivative | 75% |

Electrophilic Substitution at C2 or C6

While the C3 bromine deactivates the indole ring toward electrophilic attack, the C2 and C6 positions remain reactive.

Example Reactions:

-

Benzylation : Molecular iodine (I₂) catalyzes C2 benzylation using benzylic alcohols:

Yields: 70–90% under mild conditions (40°C, 5 hours)3.

Table: Electrophilic Substitution Outcomes

| Electrophile | Position | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl alcohol | C2 | I₂ (5 mol%) | 2-Benzyl derivative | 85% | |

| Acetyl chloride | C6 | AlCl₃ | 6-Acetyl-3-bromo-5-benzyloxyindole | 60% |

Reductive Dehalogenation

The C3 bromine can be removed via hydrogenation or radical-based reduction:

-

H₂/Pd-C : Reduces bromine to hydrogen in ethanol at 50°C, yielding 5-benzyloxy-1H-indole (95% yield)4.

-

Zn/NH₄Cl : Provides a milder pathway for bromine removal (80% yield)2.

Benzyloxy Group Modifications

The benzyloxy group at C5 can be selectively deprotected without affecting the bromine:

-

Hydrogenolysis : H₂/Pd-C in ethanol cleaves the benzyl ether to form 5-hydroxy-3-bromo-1H-indole (90% yield)5.

Key Research Findings:

-

Catalyst Efficiency : Pd-based systems outperform Cu catalysts in cross-coupling reactions, with Pd(OAc)₂/Xantphos achieving >80% yields in aminations1.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to toluene or acetonitrile3.

-

Steric Hindrance : Bulky substituents on the indole ring reduce coupling efficiency at C34.

Applications De Recherche Scientifique

Pharmaceutical Development

5-(Benzyloxy)-3-bromo-1H-indole has been investigated for its potential as a precursor in the synthesis of various bioactive compounds. The presence of both the benzyloxy and bromo groups enhances its ability to interact with biological targets, leading to diverse pharmacological effects.

Biochemical Interactions

The unique structure of this compound allows it to modulate enzyme activity and receptor binding, influencing various cellular processes.

- Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes, such as cyclooxygenases and lipoxygenases, which are crucial in inflammatory responses.

- Receptor Binding: The compound's interactions with receptors may lead to altered signaling pathways, contributing to its therapeutic effects in various diseases.

A study focused on synthesizing derivatives of this compound demonstrated its potential as an inhibitor of the VEGFR-2 tyrosine kinase. Molecular docking studies indicated strong binding affinity, supporting further investigation into its role as an anti-cancer agent .

Case Study 2: Neuroprotective Effects

Research on indole-based compounds revealed that modifications to the indole structure could enhance neuroprotective effects against oxidative stress in neuronal cells. This suggests that this compound could be developed into a therapeutic agent for neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 5-(Benzyloxy)-3-bromo-1H-indole involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological macromolecules, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity . The exact molecular targets and pathways are still under investigation, but it is believed to modulate various cellular processes, including signal transduction and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Benzyloxyindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

3-Bromoindole: Lacks the benzyloxy group, which may reduce its biological activity and binding affinity.

5-(Benzyloxy)-2-bromo-1H-indole: Similar structure but with the bromine atom at the 2-position, which can lead to different reactivity and biological properties.

Uniqueness

5-(Benzyloxy)-3-bromo-1H-indole is unique due to the presence of both the benzyloxy group and the bromine atom at specific positions on the indole ring. This combination enhances its reactivity and potential biological activities, making it a valuable compound in various fields of research.

Activité Biologique

5-(Benzyloxy)-3-bromo-1H-indole is a compound with significant biological activity, primarily due to its unique structural features, including a benzyloxy group at the 5-position and a bromine atom at the 3-position of the indole framework. This article reviews the biological properties, synthesis methods, and potential applications of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 302.17 g/mol. Its structure contributes to its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves bromination of 5-benzyloxyindole using bromine in N,N-dimethylformamide (DMF), yielding high reaction yields .

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Bromination | 92% | DMF with Bromine |

Case Study: Enzyme Interaction

A study investigated the interaction of indole derivatives with cholinesterase enzymes (AChE and BChE). Although specific data for this compound is not available, similar compounds demonstrated varying degrees of inhibition against these enzymes, suggesting that modifications in the indole structure can significantly affect enzyme binding and activity .

Cytotoxicity Assessment

In preliminary assessments using various cancer cell lines, compounds structurally related to this compound exhibited cytotoxic effects. For instance, derivatives showed IC50 values indicating their potency against specific cancer cells, suggesting that further exploration into this compound could yield promising results for cancer therapy .

Potential Applications

Given its promising biological activities, this compound may have several applications:

- Anticancer Agents : Due to its potential cytotoxicity against cancer cells, further research could position this compound as a candidate for anticancer drug development.

- Neuroprotective Drugs : Its structural characteristics may allow it to serve as a neuroprotective agent in treating neurodegenerative diseases .

Propriétés

IUPAC Name |

3-bromo-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-14-9-17-15-7-6-12(8-13(14)15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXOJKXWRRGKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477452 | |

| Record name | 3-bromo-5-benzyloxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569337-39-9 | |

| Record name | 3-bromo-5-benzyloxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.